molecular formula C7H7ClFNO2 B1522056 3-Amino-4-fluorobenzoic acid hydrochloride CAS No. 3799-24-4

3-Amino-4-fluorobenzoic acid hydrochloride

Cat. No. B1522056
CAS RN: 3799-24-4
M. Wt: 191.59 g/mol
InChI Key: OVKIGFOQERHAIF-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzoic acid hydrochloride is a chemical compound with the CAS Number: 3799-24-4. It has a molecular weight of 191.59 . The IUPAC name for this compound is 3-amino-4-fluorobenzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Amino-4-fluorobenzoic acid hydrochloride is 1S/C7H6FNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3H,9H2, (H,10,11);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-4-fluorobenzoic acid hydrochloride has a melting point of 240-242°C . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Fluorometric Analysis and Detection

  • The fluorigenic reaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) highlights the superiority of such compounds in terms of reactivity and fluorescence yield. This method, utilizing acid adjustments for suppressing reagent blank fluorescence, enables the determination of secondary amino acids, including proline, hydroxyproline, and sarcosine, with significant sensitivity and specificity (Imai & Watanabe, 1981). Similarly, high-performance liquid chromatography for amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole emphasizes the method's efficacy for sensitive detection of amino acids (Watanabe & Imai, 1981).

Fluorophore Development for Biochemical Studies

  • Research on quinoline derivatives, including efforts to synthesize new compounds through reactions with 2- and 4-aminobenzoic acids, demonstrates the ongoing search for more sensitive and selective fluorophores for DNA and biological system studies. These derivatives are also explored for their potential antioxidant and radioprotective properties, indicating a broad spectrum of biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Herbicidal Activity

  • The synthesis of 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid demonstrates the chemical versatility of fluorobenzoic acid derivatives. The preliminary biological tests revealing good herbicidal activity further indicate the potential agricultural applications of these compounds (Liu Chang-chun, 2006).

Antifungal and Antibacterial Agents

  • The creation of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, showcases the role of fluorobenzoic acid derivatives in developing antifungal agents. These compounds exhibit high inhibitory effects on fungi growth, presenting new avenues for antifungal drug development (Xu et al., 2007).

Fluorescent Sensing and Imaging

  • A study on a fluorogenic chemosensor for Al3+ detection underscores the utility of fluorobenzoic acid derivatives in designing selective and sensitive fluorescent sensors. Such sensors have applications in environmental monitoring and biomedical research, including live cell imaging to track metal ions in biological systems (Ye et al., 2014).

Safety And Hazards

The compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-4-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIGFOQERHAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660139
Record name 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorobenzoic acid hydrochloride

CAS RN

3799-24-4
Record name 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluorobenzoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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